molecular formula C24H28F2N6O4S B13092586 (1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B13092586
M. Wt: 534.6 g/mol
InChI Key: JRESITYTJAFIDC-LIGDKSOFSA-N
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Description

The compound (1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropylmethylthio group, a difluorophenylcyclopropylamino group, and a triazolopyrimidine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropylmethylthio group, and the attachment of the difluorophenylcyclopropylamino group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The final step often includes the purification of the compound using techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain active sites, inhibiting or modulating their activity. The cyclopropylmethylthio and difluorophenylcyclopropylamino groups enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28F2N6O4S

Molecular Weight

534.6 g/mol

IUPAC Name

(1R,2R,3S,5R)-3-[5-(cyclopropylmethylsulfanyl)-7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C24H28F2N6O4S/c25-14-4-3-12(7-15(14)26)13-8-16(13)27-22-19-23(29-24(28-22)37-10-11-1-2-11)32(31-30-19)17-9-18(36-6-5-33)21(35)20(17)34/h3-4,7,11,13,16-18,20-21,33-35H,1-2,5-6,8-10H2,(H,27,28,29)/t13-,16+,17-,18+,20+,21-/m0/s1

InChI Key

JRESITYTJAFIDC-LIGDKSOFSA-N

Isomeric SMILES

C1CC1CSC2=NC(=C3C(=N2)N(N=N3)[C@H]4C[C@H]([C@@H]([C@@H]4O)O)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

Canonical SMILES

C1CC1CSC2=NC(=C3C(=N2)N(N=N3)C4CC(C(C4O)O)OCCO)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

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